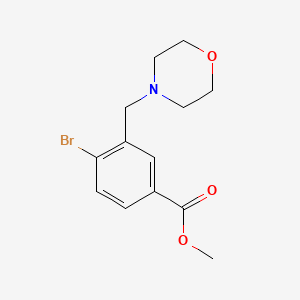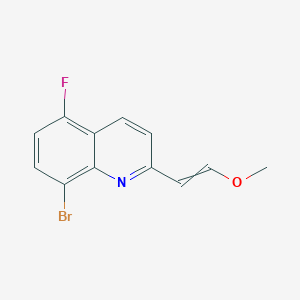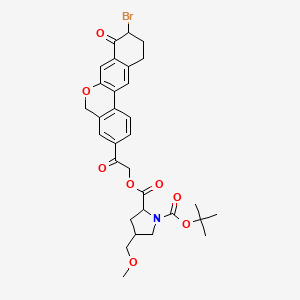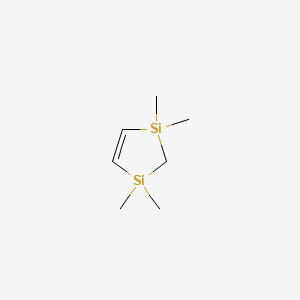
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C7H16Si2 and a molecular weight of 156.37 g/mol This compound is characterized by a five-membered ring containing two silicon atoms and four methyl groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclobutane with photochemically generated methylene . This reaction typically requires specific conditions such as controlled temperature and light exposure to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of different silicon-hydride compounds.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can result in a wide range of functionalized silicon-containing molecules.
Scientific Research Applications
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene
- 1,1,2,2-Tetramethyl-1,2-disilacyclobutane
Uniqueness
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is unique due to its specific ring structure and the presence of two silicon atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
5927-28-6 |
|---|---|
Molecular Formula |
C7H16Si2 |
Molecular Weight |
156.37 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2H-1,3-disilole |
InChI |
InChI=1S/C7H16Si2/c1-8(2)5-6-9(3,4)7-8/h5-6H,7H2,1-4H3 |
InChI Key |
OQHZDVQZNCVSCV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si](C=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


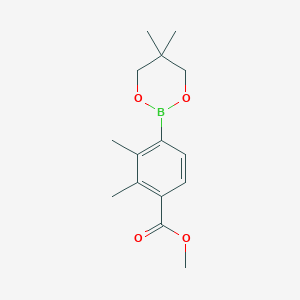
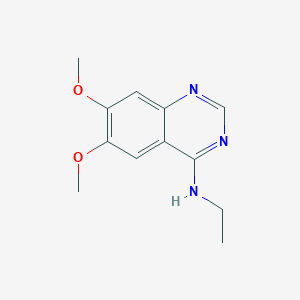
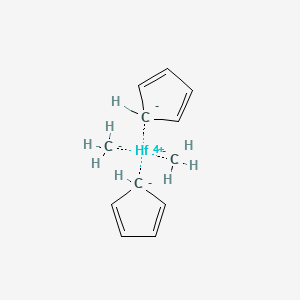
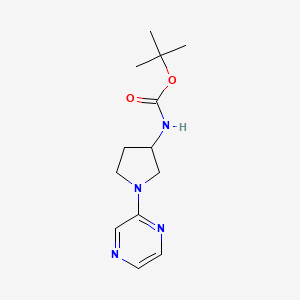
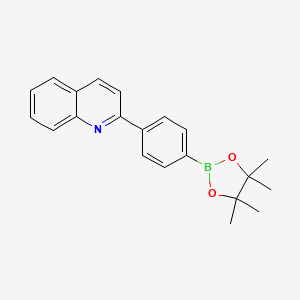
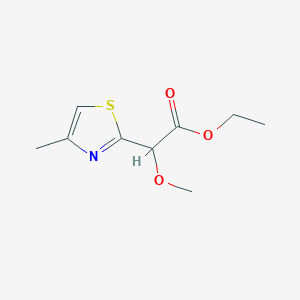
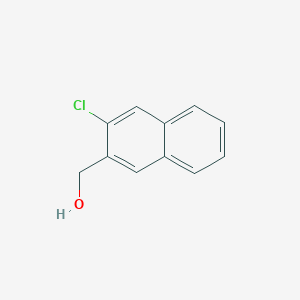
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)

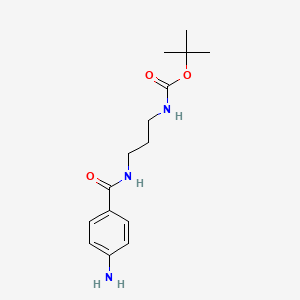
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)
